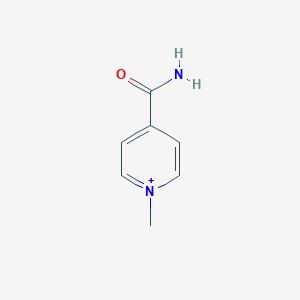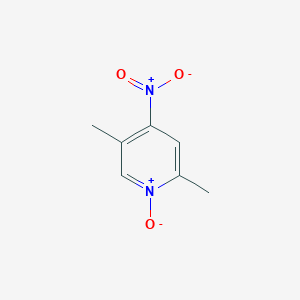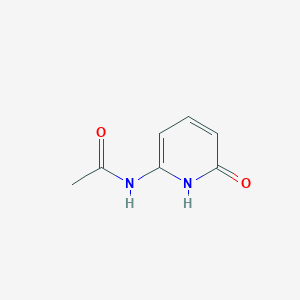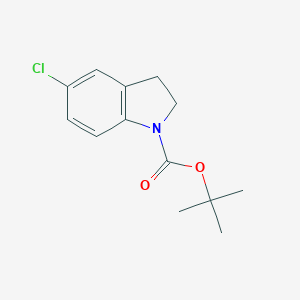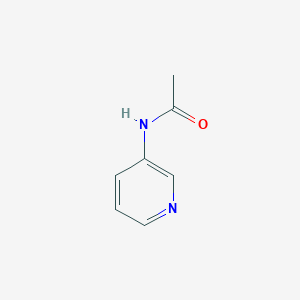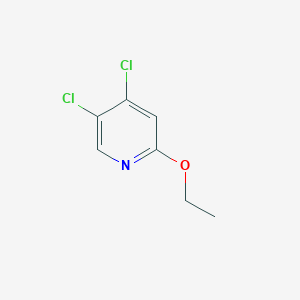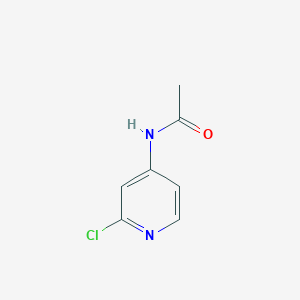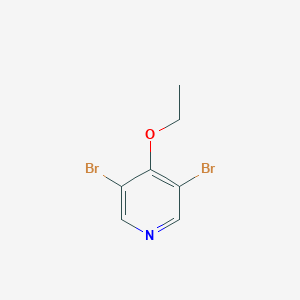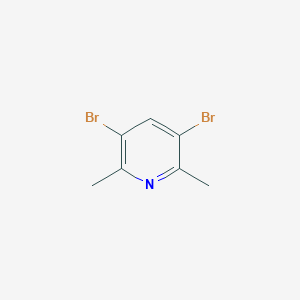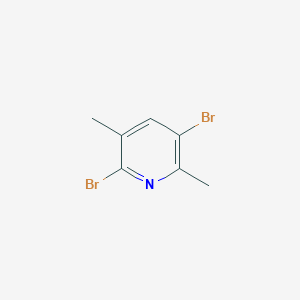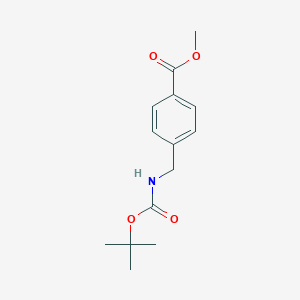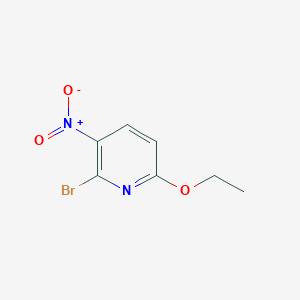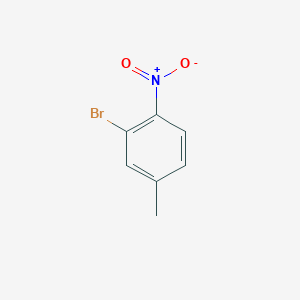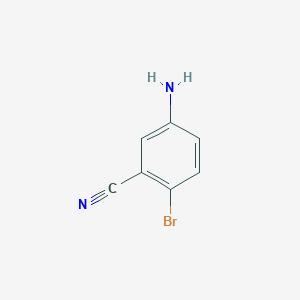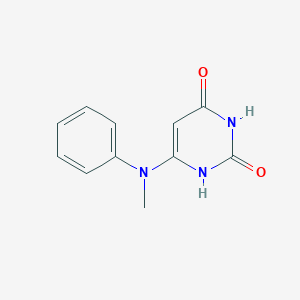
6-(N-methylanilino)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(N-methylanilino)-1H-pyrimidine-2,4-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanism of action and physiological effects of drugs. This chemical has a unique molecular structure that makes it an ideal candidate for research in the field of pharmacology and neuroscience.
Mechanism Of Action
6-(N-methylanilino)-1H-pyrimidine-2,4-dione is metabolized in the body to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons through the dopamine transporter and inhibits mitochondrial respiration, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also known to cause parkinsonism.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione are well-documented in scientific literature. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione causes selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the striatum. This results in motor deficits, such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione has also been shown to induce oxidative stress and inflammation, which contribute to the pathogenesis of Parkinson's disease.
Advantages And Limitations For Lab Experiments
6-(N-methylanilino)-1H-pyrimidine-2,4-dione has several advantages for use in laboratory experiments. It is a well-established neurotoxin that has been extensively studied in animal models of Parkinson's disease. It causes selective destruction of dopaminergic neurons in the substantia nigra of the brain, which mimics the pathogenesis of Parkinson's disease in humans. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione is also relatively easy to synthesize in the laboratory, making it readily available for research purposes.
However, there are also limitations to using 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in laboratory experiments. It is a highly toxic compound that requires strict safety precautions when handling. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione-induced parkinsonism in animal models may not fully replicate the pathogenesis of Parkinson's disease in humans, as there are differences in the neuroanatomy and physiology of different species. Additionally, the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in laboratory experiments may not fully capture the complexity of Parkinson's disease, which involves multiple genetic and environmental factors.
Future Directions
There are several future directions for research involving 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. Researchers are exploring the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione analogs that selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of 6-(N-methylanilino)-1H-pyrimidine-2,4-dione in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione may also be useful in the study of the role of oxidative stress and inflammation in the pathogenesis of neurodegenerative disorders.
Synthesis Methods
6-(N-methylanilino)-1H-pyrimidine-2,4-dione can be synthesized in the laboratory using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate, followed by treatment with ammonia to yield 6-(N-methylanilino)-1H-pyrimidine-2,4-dione. Other methods involve the use of different starting materials and reagents, but the overall chemical structure of the final product remains the same.
Scientific Research Applications
6-(N-methylanilino)-1H-pyrimidine-2,4-dione has been extensively used in scientific research to study the mechanism of action and physiological effects of drugs. It has been particularly useful in the study of Parkinson's disease, a neurodegenerative disorder that affects the central nervous system. 6-(N-methylanilino)-1H-pyrimidine-2,4-dione is known to cause parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain.
properties
CAS RN |
19188-55-7 |
|---|---|
Product Name |
6-(N-methylanilino)-1H-pyrimidine-2,4-dione |
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(N-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h2-7H,1H3,(H2,12,13,15,16) |
InChI Key |
BTOPOMNWWXEVOF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC(=O)NC(=O)N2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=O)NC(=O)N2 |
Other CAS RN |
19188-55-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



